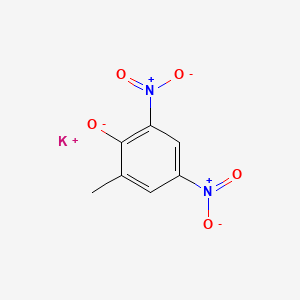
2,2,2-Trichloroethylidene diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethylidene diacrylate is a chemical compound with the molecular formula C8H7Cl3O4. It is known for its unique structure, which includes three chlorine atoms attached to an ethylidene group, making it highly reactive and useful in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethylidene diacrylate typically involves the reaction of trichloroethylene with acrylic acid under controlled conditions. This reaction is facilitated by the presence of a catalyst, often a strong acid or base, to promote the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethylidene diacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2,2-Trichloroethylidene diacrylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethylidene diacrylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichloroethylidene group, which can undergo various chemical transformations. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethylidene cyclohexane-1,3-dione: Similar in structure but with a cyclohexane ring.
Dichlorodiphenyltrichloroethane (DDT): Known for its insecticidal properties, it shares the trichloroethylidene group but has different applications.
Uniqueness
2,2,2-Trichloroethylidene diacrylate is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
94231-40-0 |
|---|---|
Molecular Formula |
C8H7Cl3O4 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-prop-2-enoyloxyethyl) prop-2-enoate |
InChI |
InChI=1S/C8H7Cl3O4/c1-3-5(12)14-7(8(9,10)11)15-6(13)4-2/h3-4,7H,1-2H2 |
InChI Key |
CTRFHBHBZQWUAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



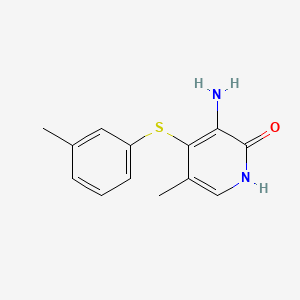
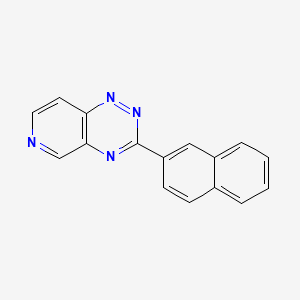
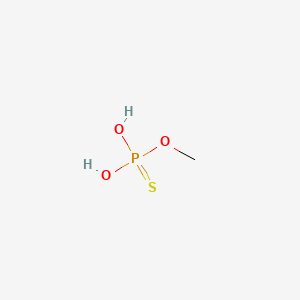
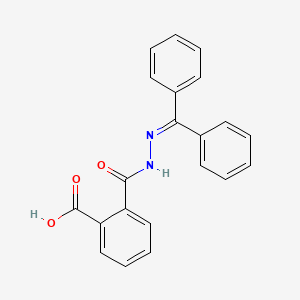
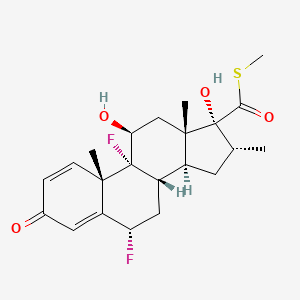
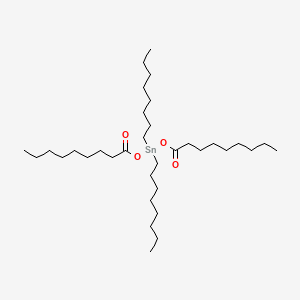
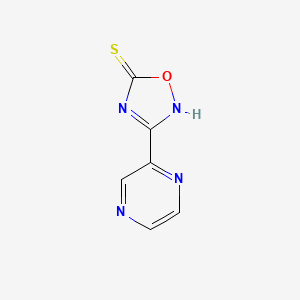


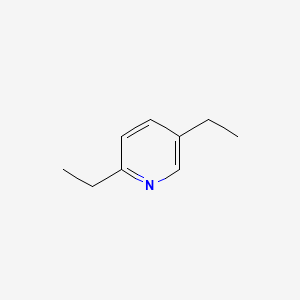

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
